Cas no 709006-88-2 (N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide)

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide structure
709006-88-2 structure
商品名:N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
CAS番号:709006-88-2
MF:C12H14N2O2S
メガワット:250.316761493683
CID:5446977
PubChem ID:2960893

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide 化学的及び物理的性質

名前と識別子

    • N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
    • 2-phenoxy-N-(2-thiazolin-2-yl)propionamide
    • SMR000294940
    • MLS000664950
    • SR-01000281938
    • VU0508437-1
    • F3072-0106
    • SR-01000281938-1
    • 709006-88-2
    • HMS2696H23
    • AKOS002206043
    • AKOS016157291
    • cid_2960893
    • N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxy-propanamide
    • BDBM94299
    • CHEMBL1570977
    • N-(4,5-dihydrothiazol-2-yl)-2-phenoxypropanamide
    • N-(4,5-Dihydro-2-thiazolyl)-2-phenoxypropanamide
    • インチ: 1S/C12H14N2O2S/c1-9(16-10-5-3-2-4-6-10)11(15)14-12-13-7-8-17-12/h2-6,9H,7-8H2,1H3,(H,13,14,15)
    • InChIKey: LKBNBUKERTUSSJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NCCS1)(=O)C(OC1=CC=CC=C1)C

計算された属性

  • せいみつぶんしりょう: 250.07759887g/mol
  • どういたいしつりょう: 250.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 76Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 10.27±0.20(Predicted)

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3072-0106-5μmol
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
5μl
$94.5 2023-04-28
Life Chemicals
F3072-0106-40mg
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
40mg
$210.0 2023-04-28
Life Chemicals
F3072-0106-20mg
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
20mg
$148.5 2023-04-28
Life Chemicals
F3072-0106-50mg
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
50mg
$240.0 2023-04-28
Life Chemicals
F3072-0106-1mg
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
1mg
$81.0 2023-04-28
Life Chemicals
F3072-0106-3mg
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
3mg
$94.5 2023-04-28
Life Chemicals
F3072-0106-10mg
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
10mg
$118.5 2023-04-28
Life Chemicals
F3072-0106-15mg
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
15mg
$133.5 2023-04-28
Life Chemicals
F3072-0106-30mg
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
30mg
$178.5 2023-04-28
Life Chemicals
F3072-0106-2μmol
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
709006-88-2 90%+
2μl
$85.5 2023-04-28

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide 関連文献

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamideに関する追加情報

Recent Advances in the Study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide (CAS: 709006-88-2)

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide (CAS: 709006-88-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in various disease models. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its potential as a promising candidate for drug development.

The compound's unique structure, featuring a thiazoline ring and a phenoxypropanamide moiety, suggests potential interactions with biological targets such as enzymes and receptors. Recent in vitro studies have demonstrated its inhibitory activity against specific kinases involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been investigated to assess its suitability for further development.

One of the most notable advancements in the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide is its application in cancer research. Preclinical studies have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells. Mechanistic studies suggest that this selectivity may be attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis. These findings have spurred further investigations into its potential as an anticancer agent.

In addition to its therapeutic potential, recent research has also explored the synthetic routes and structural modifications of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide. Efforts to optimize its chemical synthesis have led to improved yields and purity, facilitating its use in large-scale studies. Furthermore, structural analogs have been designed and tested to enhance its pharmacological profile, with some derivatives showing improved potency and selectivity.

Despite these promising findings, challenges remain in the development of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide as a therapeutic agent. Issues such as off-target effects, potential toxicity, and formulation stability need to be addressed in future studies. Ongoing research is focused on addressing these challenges through advanced in vivo models and computational approaches to predict and mitigate adverse effects.

In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse biological activities and potential therapeutic applications make it a valuable compound for further investigation. Continued efforts to elucidate its mechanism of action, optimize its properties, and explore its clinical potential will be critical in advancing this compound toward therapeutic use.

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